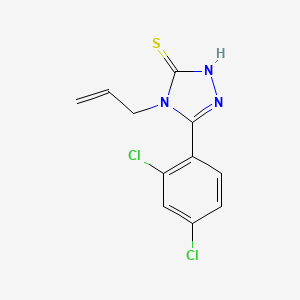
4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H9Cl2N3S. It has a molecular weight of 286.18 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, ethyl 2-((4-allyl-5-((diphenylphosphoryl)-methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was synthesized by reacting a precursor with ethyl bromoacetate. Hydrazinolysis of the resulting compound yielded a related 4-allyl-5-((diphenylphosphoryl)methyl)-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is substituted at the 4-position with an allyl group and at the 5-position with a 2,4-dichlorophenyl group .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions . It can be used to modify proteins or peptides to study their interaction with other molecules, which is crucial for understanding cellular processes and disease mechanisms.
Antiviral Drug Development
The triazole ring present in the compound is a common motif in antiviral drugs . It can serve as a scaffold for developing new medications targeting viral infections such as HIV, hepatitis C, and respiratory syncytial virus (RSV).
Anti-Infective Agents
Due to its sulfur and nitrogen-containing heterocycle, it has potential applications as an anti-infective agent . It could be used to create drugs that combat bacterial, fungal, or protozoal infections that are resistant to current treatments.
Cancer Chemoprevention and Chemotherapy
Compounds with a 1,2,4-triazole ring have shown chemopreventive and chemotherapeutic effects on cancer . This compound could be investigated for its efficacy in preventing the onset of cancer or in treating existing cancers.
Synthesis of Bioactive Molecules
The compound can act as a building block for synthesizing a wide range of bioactive molecules. These molecules can have various applications, including as enzymatic inhibitors or receptor agonists/antagonists in medicinal chemistry .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” and related compounds could include further investigation into their synthesis, chemical reactivity, and biological activity. Given the known biological activities of related 1,2,4-triazole compounds, there may be potential for the development of new pharmaceuticals based on these structures .
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3S/c1-2-5-16-10(14-15-11(16)17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBCVRQTQJXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

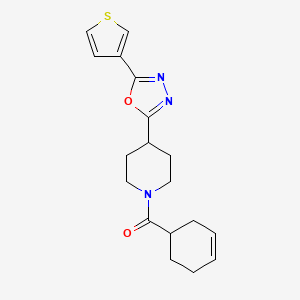

![1-Acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine](/img/structure/B2591851.png)
![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)
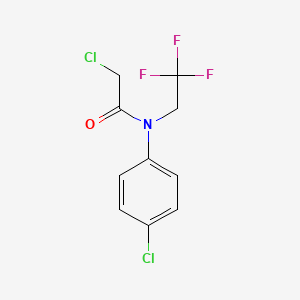
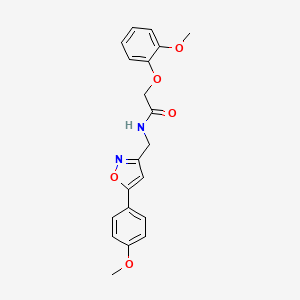
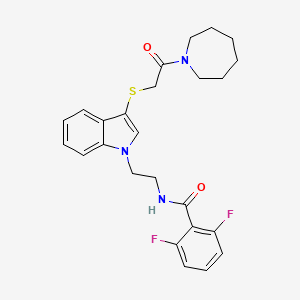

![N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)
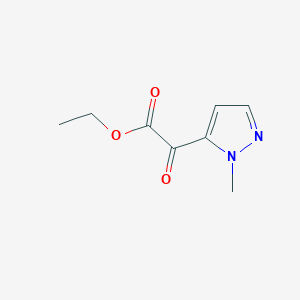

![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)
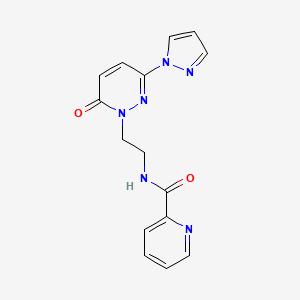
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2591866.png)